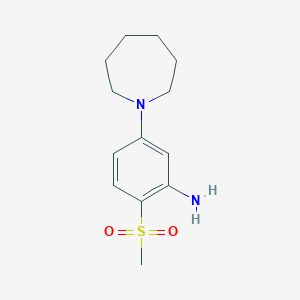

5-Azepan-1-yl-2-(methylsulphonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

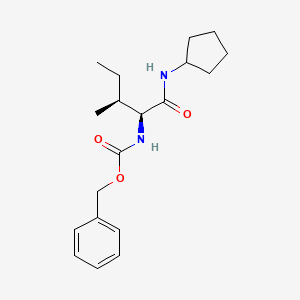

“5-Azepan-1-yl-2-(methylsulphonyl)aniline” is a chemical compound with the molecular formula C13H20N2O2S . It is also known as "5-(Hexamethyleneimin-1-yl)-2-(methylsulphonyl)aniline" .

Molecular Structure Analysis

The molecular structure of “5-Azepan-1-yl-2-(methylsulphonyl)aniline” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 268.38 g/mol.Scientific Research Applications

Chemical Reactions and Synthesis

5-Azepan-1-yl-2-(methylsulphonyl)aniline is involved in various chemical reactions and synthesis processes. For instance, the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium with anilines, including N-alkylanilines, produces N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles. These compounds demonstrate significant stability in acidic medium, which is crucial for certain applications in chemical synthesis (Pr̆ikryl et al., 2007). Moreover, in the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, 2-(allyloxy)anilines are used, showcasing the compound's versatility in forming complex molecules (An, Zheng, & Wu, 2014).

Material Science and Engineering

In material science, 5-Azepan-1-yl-2-(methylsulphonyl)aniline's derivatives play a role in the development of new materials. The synthesis and characterization of novel azepane derivatives as inhibitors of protein kinase B (PKB-alpha) is one example, indicating the potential of these compounds in the development of new therapeutic agents (Breitenlechner et al., 2004). Additionally, azepane isomers, like those of AM-2233 and AM-1220, have been analyzed for their potential in developing new pharmaceuticals (Nakajima et al., 2012).

Pharmacological Applications

Pharmacological applications of azepane derivatives include the development of mutual prodrugs, like the conjugation of amisulpride with 5-aminosalicylic acid. This demonstrates the compound's relevance in designing orally active prodrugs for conditions such as colitis (Kim et al., 2019).

properties

IUPAC Name |

5-(azepan-1-yl)-2-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(10-12(13)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMUNGMAPDJJGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azepan-1-yl-2-(methylsulphonyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)